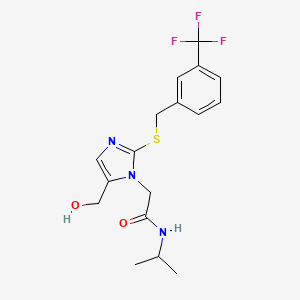

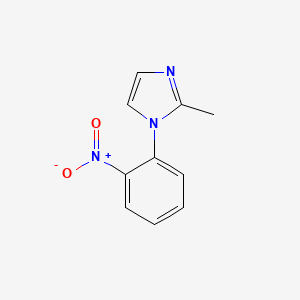

![molecular formula C10H21NO2 B2519490 4-[2-(Propan-2-yloxy)ethoxy]piperidine CAS No. 70979-01-0](/img/structure/B2519490.png)

4-[2-(Propan-2-yloxy)ethoxy]piperidine

Overview

Description

The compound "4-[2-(Propan-2-yloxy)ethoxy]piperidine" is a piperidine derivative, which is a class of organic compounds that are known for their presence in various pharmaceuticals and biological activities. Piperidine derivatives have been extensively studied due to their pharmacological properties, including antiallergic activities as seen in the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which showed potent activity in the passive foot anaphylaxis (PFA) assay . Additionally, these compounds have been evaluated for their affinity to bind to the dopamine transporter, which is significant in the context of neurological disorders .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multicomponent reactions, as demonstrated by the tandem Aza[4 + 2]/Allylboration reaction, which allows for the stereocontrolled synthesis of α-hydroxyalkyl piperidine derivatives. This method provides a way to introduce multiple stereogenic centers in a single operation, which is valuable for combinatorial chemistry and natural product synthesis . Another example of synthesis is the three-component reaction used to create novel pyridine derivatives starting from malononitrile, 4-methoxybenzaldehyde, and piperidine, which showcases the versatility of piperidine in facilitating the formation of complex molecules .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be confirmed through various spectroscopic methods, including 1H NMR and MS, as well as X-ray single crystal diffraction. These techniques provide detailed information about the arrangement of atoms within the molecule and can confirm the presence of specific functional groups and the overall molecular conformation . The piperidine ring itself is known to adopt a chair conformation, which is a stable configuration that can influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Piperidine derivatives can participate in a variety of chemical reactions, which are essential for their functionalization and application in different biological contexts. The reactivity of these compounds can be influenced by the substituents attached to the piperidine ring, as well as the presence of other functional groups within the molecule. For instance, the introduction of aryloxy and hydroxymethyl groups can significantly alter the compound's pharmacological profile .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties can be affected by the presence of substituents, such as nitrophenyl or trifluoromethyl groups, which can introduce steric and electronic effects that influence the overall behavior of the compound . Additionally, the formation of intramolecular hydrogen bonds can affect the compound's crystalline structure and its interactions in the solid state .

Scientific Research Applications

Preformulation Approaches to Improve Bioavailability

Bittner et al. (2002) investigated different formulations to increase the oral bioavailability of novel piperidine renin inhibitors in dogs, exploring aqueous and oily systems, water-miscible solvents, and solid dispersions. The study highlighted the challenges of low solubility and high lipophilicity in drug formulation, suggesting that factors like gut and hepatic metabolism significantly influence oral bioavailability (B. Bittner, R. Chou, M. Schleimer, B. Morgenroth, M. Zell, T. Lavé, 2002).

Synthesis and Antidepressant Activity

Kiran Kumar et al. (2004) synthesized several 1-(substituted phenoxy)-3-{[4-(4-trifluoromethyl) phenoxy] piperidin-1-yl} propan-2-ols and evaluated their antidepressant activity. The study found that some compounds exhibited fluoxetine-like antireserpine and anorexigenic activity, highlighting the potential of piperidine derivatives as antidepressants (S. Kiran Kumar, V. Sharma, S. Srivastava, K. Bhandari, Girija Shander, H. Singh, 2004).

Memory Enhancement in Mice

Li Ming-zhu (2008, 2012) conducted studies on the synthesis of piperazine and piperidine derivatives and their effects on memory enhancement in mice. These studies demonstrated that certain compounds significantly improved the ability of memory, indicating their potential application in treating memory impairment disorders (Li Ming-zhu, 2008); (Li Ming-zhu, 2012).

Selective Estrogen Receptor Modulators (SERMs)

Yadav et al. (2011) designed and synthesized chiral piperidin-4-ols based on an accepted pharmacophore model for developing novel Selective Estrogen Receptor Modulators (SERMs). The study explored the synthesis, kinetic resolution, and bioevaluation against estrogen-responsive human breast cancer cells, contributing to the development of potential therapeutic agents for estrogen receptor-related diseases (Y. Yadav, E. D. MacLean, A. Bhattacharyya, V. Parmar, J. Balzarini, C. Barden, C. K. Too, A. Jha, 2011).

Safety and Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name |

4-(2-propan-2-yloxyethoxy)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO2/c1-9(2)12-7-8-13-10-3-5-11-6-4-10/h9-11H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFXUVUTWGVBESE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCOC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Propan-2-yloxy)ethoxy]piperidine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

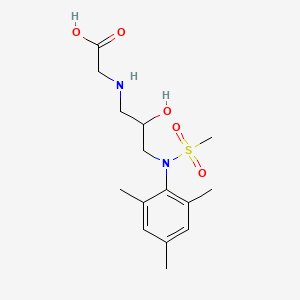

![5-chloro-N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide](/img/structure/B2519407.png)

![(2,4-dimethylphenyl)(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2519413.png)

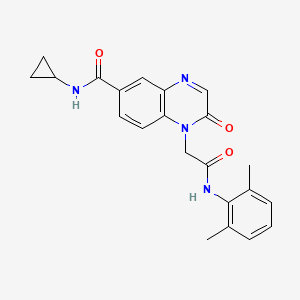

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2519416.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2519418.png)

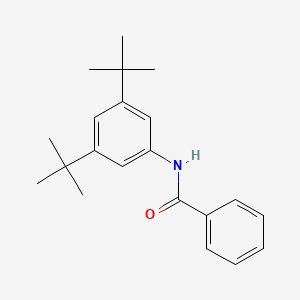

![4-(1H-benzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2519420.png)

![4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)benzonitrile](/img/structure/B2519426.png)

![N-[1-(1H-1,2,3-Benzotriazol-1-yl)octyl]pyridin-2-amine](/img/structure/B2519429.png)

![3-methoxy-N-{3-[1-(2-methoxy-5-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2519430.png)